molecular formula C18H21N5O3 B3555321 3-methyl-7-(3-methylbenzyl)-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione

3-methyl-7-(3-methylbenzyl)-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B3555321
M. Wt: 355.4 g/mol
InChI Key: GHLLSPWQJINCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(3-methylbenzyl)-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as MRS 1754, is a selective antagonist of the adenosine A2B receptor. Adenosine receptors are widely distributed in the body and play a critical role in regulating various physiological processes, including neurotransmission, inflammation, and immune response. The adenosine A2B receptor is one of the four subtypes of adenosine receptors, and its blockade has been shown to have therapeutic potential in various diseases.

Mechanism of Action

MRS 1754 selectively blocks the adenosine A2B receptor, which is expressed on various cells, including immune cells, endothelial cells, and cancer cells. The adenosine A2B receptor is known to activate various signaling pathways, including the cAMP/PKA pathway and the PI3K/Akt pathway, which regulate cell proliferation, apoptosis, and inflammation. Blockade of the adenosine A2B receptor by MRS 1754 inhibits these signaling pathways and exerts its therapeutic effects.
Biochemical and Physiological Effects:
MRS 1754 has been shown to have various biochemical and physiological effects, including inhibition of cAMP accumulation, inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. MRS 1754 has also been shown to improve lung function and reduce airway hyperresponsiveness in animal models of asthma.

Advantages and Limitations for Lab Experiments

MRS 1754 is a selective antagonist of the adenosine A2B receptor and has been extensively studied in various preclinical models. Its selectivity and potency make it a useful tool for studying the role of the adenosine A2B receptor in various diseases. However, its limitations include its poor solubility in water and its potential off-target effects at high concentrations.

Future Directions

There are several future directions for research on MRS 1754. First, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of MRS 1754 in various diseases. Second, the development of more potent and selective adenosine A2B receptor antagonists may improve the efficacy and safety of MRS 1754. Third, clinical trials are needed to evaluate the safety and efficacy of MRS 1754 in humans for various diseases. Finally, the development of novel drug delivery systems may improve the solubility and bioavailability of MRS 1754 for clinical use.

Scientific Research Applications

MRS 1754 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, inflammation, and cancer. In asthma, the adenosine A2B receptor has been shown to play a critical role in airway inflammation and hyperresponsiveness. MRS 1754 has been shown to reduce airway inflammation and improve lung function in animal models of asthma.
Inflammation is a key component of many diseases, including cardiovascular disease, diabetes, and autoimmune disorders. The adenosine A2B receptor has been shown to play a role in regulating inflammation, and MRS 1754 has been shown to have anti-inflammatory effects in animal models of inflammation.
The adenosine A2B receptor has also been implicated in cancer progression, and its blockade has been shown to inhibit tumor growth and metastasis in animal models of cancer. MRS 1754 has been shown to have anti-tumor effects in various types of cancer, including breast cancer, lung cancer, and melanoma.

properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-12-4-3-5-13(10-12)11-23-14-15(21(2)18(25)20-16(14)24)19-17(23)22-6-8-26-9-7-22/h3-5,10H,6-9,11H2,1-2H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLLSPWQJINCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCOCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-7-(3-methylbenzyl)-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
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3-methyl-7-(3-methylbenzyl)-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
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3-methyl-7-(3-methylbenzyl)-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
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3-methyl-7-(3-methylbenzyl)-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
3-methyl-7-(3-methylbenzyl)-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
3-methyl-7-(3-methylbenzyl)-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione

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